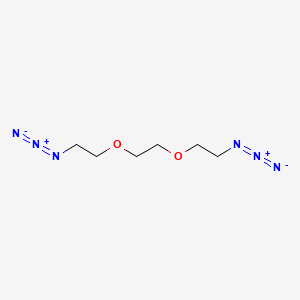
Azido-PEG2-Azide
Descripción general
Descripción
Azido-PEG2-Azide is an organic compound with the molecular formula C6H12N6O2 and a molecular weight of 200.20 g/mol . It is characterized by the presence of two azido groups attached to an ethoxyethane backbone. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azido-PEG2-Azide can be synthesized through a multi-step process involving the reaction of ethylene glycol with sodium azide. The general synthetic route involves the following steps:
Formation of Ethylene Glycol Derivative: Ethylene glycol is reacted with a suitable halogenating agent, such as thionyl chloride, to form ethylene glycol dichloride.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Azido-PEG2-Azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azido groups can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azido groups can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMF is commonly used for azidation reactions.
Cycloaddition: Copper(I) bromide in dehydrated DMF is used for cycloaddition reactions.
Major Products
Aplicaciones Científicas De Investigación
Azido-PEG2-Azide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Azido-PEG2-Azide primarily involves its azido groups, which can participate in cycloaddition reactions to form stable triazole rings. These reactions are facilitated by catalysts such as copper(I) bromide, which helps in the formation of the triazole ring through a concerted mechanism . The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the cycloaddition reactions.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(2-aminoethoxy)ethane: This compound has amino groups instead of azido groups and is used in different types of chemical reactions.
1,2-Bis(2-azidoethyl)ether: Similar to Azido-PEG2-Azide but with a different structural arrangement.
Uniqueness
This compound is unique due to its dual azido groups, which make it highly reactive in cycloaddition reactions. This property is particularly valuable in click chemistry, where the formation of triazole rings is a key step .
Propiedades
IUPAC Name |
1-azido-2-[2-(2-azidoethoxy)ethoxy]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N6O2/c7-11-9-1-3-13-5-6-14-4-2-10-12-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZGAFKSAANFAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCN=[N+]=[N-])N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
82055-94-5 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82055-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID501180973 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501180973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82055-94-5 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-azidoethyl)-ω-(2-azidoethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501180973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What makes 1,2-bis(2-azidoethoxy)ethane suitable for polymer crosslinking?
A: 1,2-Bis(2-azidoethoxy)ethane possesses two azide (-N3) groups. These groups readily participate in the copper(I)-catalyzed alkyne-azide cycloaddition, commonly known as the "Click" reaction [, , ]. This reaction is highly efficient and allows for the connection of polymer chains containing alkyne groups, leading to the formation of crosslinked networks.
Q2: How does the choice of catalyst affect the polymerization process when using 1,2-bis(2-azidoethoxy)ethane?
A: Research indicates that different copper(I) catalysts can significantly impact the kinetics of the click reaction during polymerization []. Notably, Cu(I) acetate exhibited superior catalytic efficiency compared to other Cu(I) salts in a study involving the polymerization of multifunctional alkynes and azides, including 1,2-bis(2-azidoethoxy)ethane.
Q3: Can you provide an example of how 1,2-bis(2-azidoethoxy)ethane has been used to modify material properties?
A: One study successfully employed 1,2-bis(2-azidoethoxy)ethane to crosslink micelles formed by block copolymers containing alkyne groups []. This crosslinking led to an increase in micelle size and significantly influenced the toxicity of the resulting nanoparticles designed for drug delivery. This demonstrates the ability to tune material properties through crosslinking with 1,2-bis(2-azidoethoxy)ethane.
Q4: What analytical techniques are useful for characterizing polymers synthesized using 1,2-bis(2-azidoethoxy)ethane?
A4: Various techniques are employed to characterize the polymers synthesized using 1,2-bis(2-azidoethoxy)ethane. These include:
- NMR Spectroscopy: This helps in monitoring the reaction progress and confirming the consumption of alkyne and azide functionalities during polymerization [, ].
- Size Exclusion Chromatography (SEC): This technique provides information about the molecular weight distribution of the resulting polymers, aiding in understanding the crosslinking efficiency [].
- Differential Scanning Calorimetry (DSC): DSC helps evaluate the thermal properties of the crosslinked polymers [, ].
- Thermogravimetric Analysis (TGA): TGA provides insights into the thermal stability of the crosslinked polymers [].
- UV/Vis and FT-IR Spectroscopy: These methods can be used to confirm the successful incorporation of specific molecules or functional groups within the polymer structure [].
Q5: Are there any alternative crosslinkers to 1,2-bis(2-azidoethoxy)ethane for similar applications?
A: Yes, alternative crosslinkers with multiple azide groups, such as bis-(azidoethyl)disulfide, can be employed in click chemistry for polymer crosslinking []. The choice of crosslinker can influence the final properties of the material.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(NE)-N-[(6-bromo-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2901345.png)
sulfamoyl}amine](/img/structure/B2901349.png)
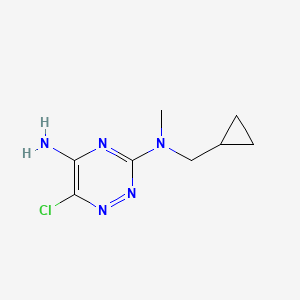
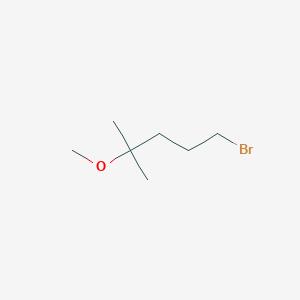
![1-(4-chlorophenyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}dihydro-1H-pyrrole-2,5-dione](/img/structure/B2901355.png)
![2-[7-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraen-4-yl]phenol](/img/structure/B2901356.png)
![N-[2-(3,4-dihydroxyphenyl)ethyl]octanamide](/img/structure/B2901358.png)
![ethyl 2-(2-(3-methyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate](/img/structure/B2901359.png)
![9-(2,1,3-benzothiadiazole-5-carbonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2901360.png)
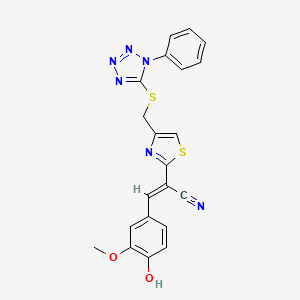
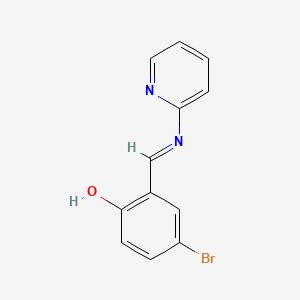
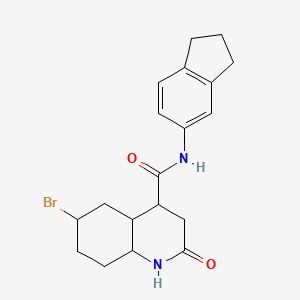
![4-Dimethylamino-N-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-butyramide](/img/structure/B2901364.png)
![N-(4-fluorobenzyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2901367.png)
